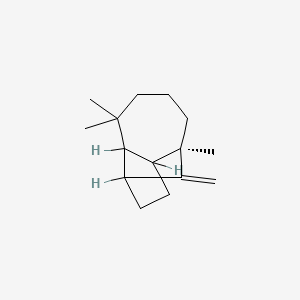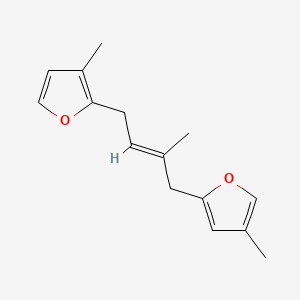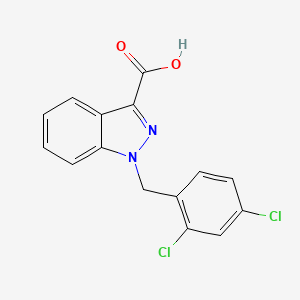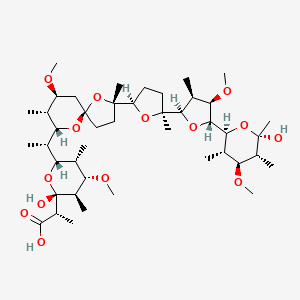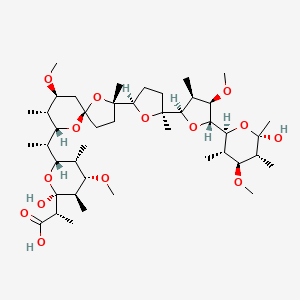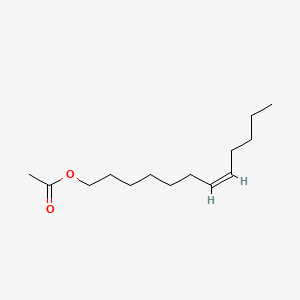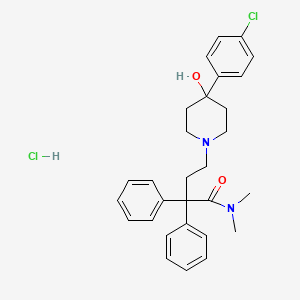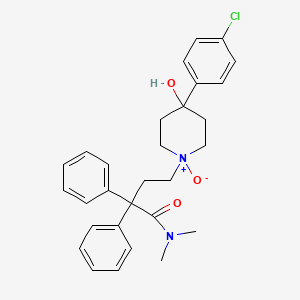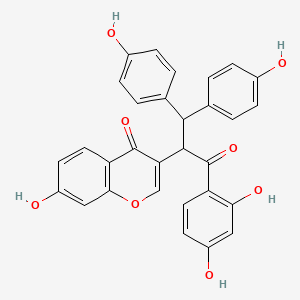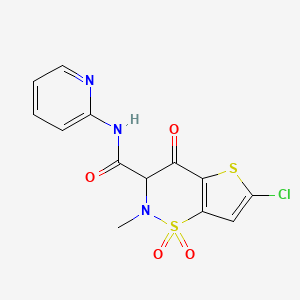
ロルノキシカム
概要
説明
ロルノキシカムは、クロルテノキシカムとしても知られており、オキシカム系に属する非ステロイド性抗炎症薬(NSAID)です。鎮痛(痛みを軽減)、抗炎症、解熱(発熱を下げる)作用を有します。 ロルノキシカムは、関節の炎症性疾患、変形性関節症、手術、坐骨神経痛、その他の炎症など、さまざまな種類の痛みの治療に使用されます .
製法
合成経路と反応条件
ロルノキシカムは、一連の化学反応によって合成されます。このプロセスは、メチル5-クロロ-3-クロロスルホニルチオフェン-2-カルボン酸メチルとサルコシンメチルエステル塩酸塩の縮合反応から始まります。 その後、ナトリウムメトキシド溶液中で環化反応を行い、最後に2-アミノピリジンによってアミド化することによりロルノキシカムが生成されます .
工業的生産方法
工業生産では、ロルノキシカムは、トロメタミン、マンニトール、エデト酸二ナトリウムなどの原料を秤量して調製されます。これらを注射用水に溶解し、pHを8.0〜9.0に調整します。 その後、溶液を滅菌、濾過、凍結乾燥して最終製品を得ます .
科学的研究の応用
ロルノキシカムは、幅広い科学研究で応用されています。
化学: 非ステロイド性抗炎症薬とその化学的性質の研究に使用されます。
生物学: ロルノキシカムは、生物学的システム、特に抗炎症作用と鎮痛作用への影響を研究するために使用されます。
医学: ロルノキシカムは、関節リウマチや変形性関節症など、さまざまな疾患に関連する痛みと炎症の治療における有効性を評価するために、臨床試験で使用されています
作用機序
ロルノキシカムは、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)を阻害することによってその効果を発揮します。この阻害は、痛み、炎症、発熱のメディエーターであるプロスタグランジンとトロンボキサンの合成を減少させます。 これらの経路を阻害することにより、ロルノキシカムは効果的に炎症、痛み、発熱を軽減します .
類似の化合物との比較
ロルノキシカムは、ピロキシカム、テノキシカム、メロキシカムなどの他のNSAIDと比較されます。 これらの化合物はすべてオキシカム系に属し、類似の特性を共有していますが、ロルノキシカムはプロスタグランジン生合成の強力な阻害において独特であり、その顕著な有効性に貢献しています . さらに、ロルノキシカムは、臨床試験でロフェコキシブよりも効果的かつ忍容性が高いことが示されています .
類似の化合物のリスト
- ピロキシカム
- テノキシカム
- メロキシカム
- ロフェコキシブ
生化学分析
Biochemical Properties
Lornoxicam interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . By inhibiting these enzymes, Lornoxicam reduces the production of these compounds, thereby exerting its anti-inflammatory and analgesic effects .
Cellular Effects
Lornoxicam’s effects on cells are primarily related to its ability to inhibit prostaglandin and thromboxane synthesis . This leads to a reduction in inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Molecular Mechanism
The molecular mechanism of Lornoxicam involves the inhibition of both COX-1 and COX-2 enzymes . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling .
Temporal Effects in Laboratory Settings
In laboratory settings, Lornoxicam has been observed to have a relatively short elimination half-life of 3 to 4 hours . This suggests that the effects of Lornoxicam may change over time, with its anti-inflammatory and analgesic effects likely diminishing as the drug is metabolized and eliminated from the body .
Dosage Effects in Animal Models
In animal pain models, Lornoxicam has shown approximately 10-fold greater analgesic activity than tenoxicam . The specific effects of different dosages of Lornoxicam in animal models have not been explicitly mentioned in the available literature.
Metabolic Pathways
Lornoxicam is metabolized mainly by the CYP2C9 enzyme to an inactive metabolite, 5’-hydroxy-lornoxicam . A significant proportion of this metabolite is excreted in the urine .
Transport and Distribution
Lornoxicam is absorbed rapidly and almost completely from the gastrointestinal tract . It is 99% bound to plasma proteins, almost exclusively to serum albumin . This suggests that Lornoxicam may be transported and distributed within the body through the bloodstream, bound to plasma proteins .
準備方法
Synthetic Routes and Reaction Conditions
Lornoxicam is synthesized through a series of chemical reactions. The process begins with the condensation reaction of methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate and sarcosine methyl ester hydrochloride. This is followed by a ring-closure reaction in a sodium methoxide solution, and finally, amidation by 2-aminopyridine to generate lornoxicam .
Industrial Production Methods
For industrial production, lornoxicam is prepared by weighing the raw materials, including tromethamine, mannitol, and edetate disodium. These are dissolved in water for injection, and the pH is adjusted to 8.0-9.0. The solution is then sterilized, filtered, and freeze-dried to obtain the final product .
化学反応の分析
反応の種類
ロルノキシカムは、以下を含むさまざまな化学反応を起こします。
酸化: ロルノキシカムは特定の条件下で酸化される可能性があります。
還元: ロルノキシカムは還元反応を起こすこともできます。
置換: ロルノキシカムは、特に官能基に関与する置換反応を起こすことができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、トリフルオロ酢酸、アセトニトリル、ナトリウムメトキシドなどがあります。 条件は反応の種類によって異なりますが、一般的には制御された温度とpHレベルで行われます .
生成される主な生成物
類似化合物との比較
Lornoxicam is compared with other NSAIDs, such as piroxicam, tenoxicam, and meloxicam. While all these compounds belong to the oxicam class and share similar properties, lornoxicam is unique in its potent inhibition of prostaglandin biosynthesis, which contributes to its pronounced efficacy . Additionally, lornoxicam has been shown to be more effective and better tolerated than rofecoxib in clinical studies .
List of Similar Compounds
- Piroxicam
- Tenoxicam
- Meloxicam
- Rofecoxib
特性
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |
| Record name | Lornoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70374-39-9, 70374-27-5 | |
| Record name | Lornoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lornoxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lornoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lornoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lornoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORNOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


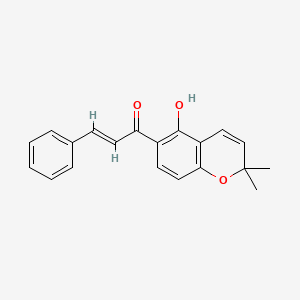
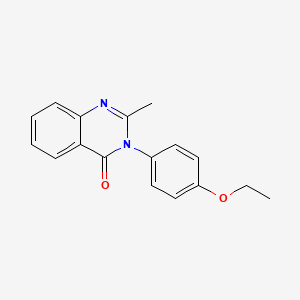
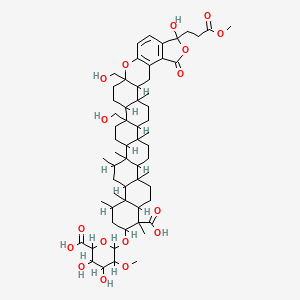
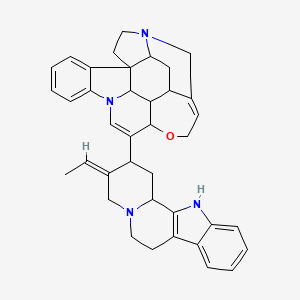
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)
